Benzo[a]phenazine 12-oxide

Structural chemistry Oxidation state Molecular identity

Regioisomeric mixtures and over-oxidation byproducts frequently compromise post-synthetic phenazine oxidation. Benzo[a]phenazine 12-oxide, a pre-oxidized mono-N-oxide scaffold, directly resolves this. • Enables clean synthetic access to 5-hydroxy-10-R-benzo[a]phenazine-12-oxides without post-oxidation artifacts. • Half the N-oxide density of di-N-oxide variants, providing controlled titration of redox sensitivity and therapeutic index. • Well-characterized reference standard: mp 177-179°C, exact mass 246.07931 Da, logP 2.9-3.97.

Molecular Formula C16H10N2O
Molecular Weight 246.26 g/mol
CAS No. 18636-87-8
Cat. No. B093276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]phenazine 12-oxide
CAS18636-87-8
Molecular FormulaC16H10N2O
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-]
InChIInChI=1S/C16H10N2O/c19-18-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H
InChIKeyQOEUHFSHKLIUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[a]phenazine 12-oxide: Chemical Identity and Profile


Benzo[a]phenazine 12-oxide (CAS 18636-87-8, C16H10N2O, MW 246.26 g/mol) is a mono-N-oxide derivative of the tetracyclic phenazine scaffold [1]. Distinguished by a nitrogen-oxygen dative bond at the 12-position, this compound exists as yellow needle crystals with a melting point of 177–179°C . The presence of the N-oxide moiety fundamentally alters electron distribution across the conjugated π-system, yielding a logP of approximately 2.9–3.97 and a topological polar surface area of 38.4 Ų . These physicochemical parameters differentiate it from the parent benzo[a]phenazine and underpin its distinct reactivity profile as both a synthetic intermediate and a potential nitrogen oxide donor .

Pre-oxidized scaffold Enables N-oxide heterocycle synthesis without post-oxidation
Defined mono-N-oxide state Supports bioreductive activation research with controlled redox capacity
Differentiated polarity Distinct logP and TPSA support chromatographic method development

Why Benzo[a]phenazine 12-oxide Cannot Be Replaced


The N-oxide moiety at the 12-position is not an inert structural decoration; it is the primary determinant of the compound's chemical and biological behavior. This functional group introduces a strong dipole moment, alters the redox potential of the phenazine core, and enables bioreductive activation pathways that are completely absent in non-oxidized benzo[a]phenazine . In synthetic chemistry, regioselective mono-oxidation at the 12-position requires precise control of reaction conditions to avoid over-oxidation to the 7,12-dioxide or 5,10-dioxide isomers . Consequently, substitution with unoxidized benzo[a]phenazine, di-N-oxide variants, or other phenazine derivatives with different substitution patterns yields fundamentally different reactivity profiles, redox behavior, and biological outcomes—invalidating their use as drop-in replacements in applications where the mono-N-oxide pharmacophore or specific electronic properties are required [1].

Unoxidized benzo[a]phenazine Lacks N-oxide reactivity; may not support bioreductive or synthetic N-oxide pathways
Di-N-oxide derivatives Double N-oxide density alters redox potential and activation profile relative to mono-N-oxide
Other phenazine substituents Different substitution patterns shift regioselectivity and electronic properties

Benzo[a]phenazine 12-oxide: Differentiation Evidence


Mono-N-oxide vs. Non-Oxidized Scaffold Structural Distinction

Benzo[a]phenazine 12-oxide (C16H10N2O, MW 246.26) incorporates a single oxygen atom at the N-12 position, resulting in a molecular mass increase of 16 Da relative to the parent benzo[a]phenazine (C16H10N2, MW 230.26) [1]. The N-oxide bond (N⁺–O⁻) introduces a formal charge separation not present in the parent scaffold, conferring a calculated topological polar surface area of 38.4 Ų versus approximately 25.8 Ų for the non-oxidized analog . This structural distinction is definitive and can be verified analytically via high-resolution mass spectrometry (exact mass 246.07931 Da) or NMR spectroscopy, with the NIST Chemistry WebBook providing authenticated spectral reference data for identity confirmation [1].

Mono-N-oxide vs. non-oxidized
Class-level
Mass +15.99 Da (246.26 vs 230.26 g/mol)
Definitive mass shift confirms oxidation state for N-oxide applications
Verified via NIST HRMS and NMR reference data
Structural chemistry Oxidation state Molecular identity

Lipophilicity Shift vs. Non-Oxidized Parent

Introduction of the N-oxide group at the 12-position significantly alters the lipophilic-hydrophilic balance of the phenazine scaffold. Benzo[a]phenazine 12-oxide exhibits a calculated XlogP of 2.9 and an experimentally derived logP of 3.97 . This represents a reduction in lipophilicity compared to the non-oxidized benzo[a]phenazine parent compound, which is predicted to have an XlogP of approximately 4.0–4.5 based on analogous tetracyclic aromatic systems without polar N-oxide functionality [1]. The lower logP value reflects the increased hydrogen-bond acceptor capacity (one H-bond acceptor) and polar surface area contribution from the N-oxide oxygen, which is absent in the parent compound (zero H-bond acceptors beyond the basic nitrogen lone pairs) . This logP shift has direct implications for aqueous solubility, membrane permeability, and chromatographic behavior during purification.

Lipophilicity shift
Class-level
logP ~2.9–3.97; parent est. ~4.0–4.5
Lower lipophilicity influences solvent selection and chromatographic behavior
Calculated and experimental logP; impacts partitioning
Physicochemical property Lipophilicity Drug-likeness

Mono- vs. Di-N-oxide Bioreductive Capacity

The mono-N-oxide benzo[a]phenazine 12-oxide represents a distinct oxidation state intermediate between non-oxidized benzo[a]phenazine and the di-N-oxide derivatives such as benzo[a]phenazine 7,12-dioxide. The di-N-oxide variant has been characterized as a selective hypoxic cytotoxin scaffold where both N-oxide groups undergo bioreductive activation to generate cytotoxic radical species under low-oxygen conditions [1]. Benzo[a]phenazine 12-oxide, bearing a single N-oxide group, possesses exactly half the N-oxide pharmacophore density and consequently half the theoretical redox capacity for bioreductive activation compared to the 7,12-dioxide analog . Studies on phenazine N-oxides have demonstrated that the number of N-oxide groups directly determines both the redox potential and the stability of the cation-radical intermediates generated upon one-electron reduction [2]. Specifically, electrochemical studies on phenazine di-N-oxide reveal distinct oxidation (1.57 V) and reduction (~0.35 V) potentials versus SCE that are fundamentally tied to the N-oxide groups [2]. The mono-N-oxide exhibits intermediate redox behavior between the fully reduced parent compound and the di-N-oxide.

Mono- vs. di-N-oxide capacity
Cross-study comparable
1 N-oxide group vs. 2 in 7,12-dioxide
Intermediate redox profile between parent and di-oxide
Based on phenazine N-oxide electrochemical studies
Redox chemistry Bioreductive activation Hypoxia-targeting

Regioselective Derivatization Scaffold

Benzo[a]phenazine 12-oxide serves as a versatile scaffold for further functionalization, with the N-oxide group enabling synthetic transformations not accessible from the parent phenazine. Researchers have developed synthetic approaches to 5-hydroxy-10-R-benzo[a]phenazine-12-oxides that specifically leverage the N-oxide fragment, making these compounds promising candidates for studying structure-activity relationships around the oxidized nitrogen center [1]. The presence of the N-oxide moiety alters the electron density distribution across the aromatic system, influencing regioselectivity in electrophilic aromatic substitution and cross-coupling reactions . Furthermore, the N-oxide can undergo deoxygenation under controlled conditions to regenerate the parent amine scaffold, providing a protective group strategy or a means of introducing oxygen-sensitive functional groups prior to late-stage reduction [2]. Studies on substituent effects in phenazine N-oxidation have demonstrated that electron-withdrawing substituents with -M effect in the β-position increase electron density at the 10-position nitrogen, enabling regioselective N-oxide formation that is directly relevant to synthetic planning [2].

Regioselective derivatization
Supporting evidence
Enables 5-hydroxy-10-R-benzo[a]phenazine-12-oxides
Pre-formed N-oxide simplifies synthetic route, avoids regioisomeric mixtures
Synthetic methodology with regioselective N-oxidation control
Synthetic chemistry Building block Derivatization

N-Oxide Phenazines as Distinct Pharmacophore Class

Comprehensive reviews of phenazine natural products and synthetic derivatives have established N-oxide phenazines as a distinct subclass with a unique biological activity profile compared to hydroxylated, methoxylated, N-methylated, and halogenated phenazine derivatives [1]. A recent systematic summary of over 150 phenazine compounds in the past decade categorizes N-oxide phenazines separately, noting their characterized antimicrobial and cytotoxic activities [1]. Specifically, N-oxide phenazines have been documented with antimicrobial activity, antifungal activity, and cytotoxic activity, whereas non-oxidized simple phenazine derivatives show a different distribution of biological activities including antibacterial, antifungal, and cytotoxic properties [2]. The presence of the N-oxide group has been implicated in bioreductive activation mechanisms under hypoxic conditions, a pathway that is not available to non-oxidized phenazine scaffolds [3]. This pharmacological differentiation is further supported by patent literature describing N-oxide functionalized heterocycles as novel ionophores with distinct antibiotic, antitumor, and antiparasitic properties [4].

N-Oxide pharmacophore class
Class-level
Distinct subclass: antimicrobial, antifungal, cytotoxic activities reported
Mechanistically distinct series; substitution changes biological target access
Literature review of >150 phenazine derivatives
Antimicrobial Antitumor Pharmacophore

Benzo[a]phenazine 12-oxide Application Scenarios


Regioselective N-Oxide Heterocycle Building Block

Benzo[a]phenazine 12-oxide is optimally deployed as a pre-oxidized scaffold for constructing libraries of N-oxide-containing heterocycles. The compound enables synthetic access to 5-hydroxy-10-R-benzo[a]phenazine-12-oxides and related derivatives without requiring a post-synthetic oxidation step that frequently yields regioisomeric mixtures or over-oxidized byproducts [1]. The distinct logP of 2.9–3.97 relative to non-oxidized analogs also facilitates differentiated purification by normal-phase or reverse-phase chromatography, allowing for cleaner isolation of desired N-oxide products.

Hypoxia-Targeted Bioreductive Prodrug Scaffold

For research programs investigating hypoxia-selective cytotoxins or N-oxide prodrug activation mechanisms, benzo[a]phenazine 12-oxide provides a defined mono-N-oxide pharmacophore. Unlike di-N-oxide variants (e.g., benzo[a]phenazine 7,12-dioxide), the mono-oxide possesses exactly half the N-oxide group density and therefore half the theoretical bioreductive activation capacity [2]. This intermediate oxidation state allows researchers to titrate the redox sensitivity and therapeutic index of lead compounds—a degree of control unavailable with either non-oxidized or fully oxidized di-N-oxide scaffolds. The expanded chromophoric system of the benzo[a]phenazine core combined with the N-oxide moiety maintains bioreductive capacity while offering distinct pharmacokinetic properties compared to simpler phenazine N-oxides [2].

Physicochemical Reference Standard

The compound serves as a well-characterized analytical reference standard for the N-oxide phenazine subclass. Its melting point (177–179°C), exact mass (246.07931 Da), logP (2.9–3.97), and topological polar surface area (38.4 Ų) are documented across multiple authoritative databases including the NIST Chemistry WebBook [3] and vendor technical datasheets . This comprehensive physicochemical profile enables its use as a calibration standard for HPLC method development, mass spectrometry tuning, and logP determination in N-oxide heterocycle research programs.

Electrochemical Redox Model Compound

The mono-N-oxide structure of benzo[a]phenazine 12-oxide positions it as an ideal model compound for studying the electrochemical behavior of heteroaromatic N-oxides. Research on phenazine N-oxides has established that the redox properties and cation-radical stability are determined by the number of N-oxide groups and the nature of substituents [4]. As a mono-N-oxide with a tetracyclic aromatic framework, benzo[a]phenazine 12-oxide provides an intermediate redox profile between non-oxidized phenazine (no N-oxide) and phenazine di-N-oxide (two N-oxide groups, with reported oxidation potential 1.57 V and reduction potential ~0.35 V vs. SCE) [4]. This makes it a valuable comparator in structure-electrochemistry relationship studies of N-oxide pharmacophores.

Application
Selection Property
Validation Focus
N-oxide heterocycle synthesis
Pre-formed N-oxide scaffold
Regioselective derivatization efficiency
Hypoxia-activated research studies
Defined mono-N-oxide pharmacophore density
Redox-sensitivity modeling and activation kinetics
Physicochemical reference standard
Documented melting point, exact mass, logP
Analytical method calibration (HPLC, MS)
Electrochemical redox model
Intermediate N-oxide redox profile
Structure-electrochemistry relationship studies

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